Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH
Description
Significance of Regioselective Functional Group Protection in Complex Molecular Synthesis
In the synthesis of multifaceted molecules like peptides, many functional groups can interfere with the desired chemical reactions. wikipedia.org Protecting groups are temporary modifications of these functional groups, preventing them from participating in unwanted side reactions. wikipedia.orgjocpr.com The concept of regioselectivity is paramount; it refers to the ability to protect a specific functional group among several similar ones, allowing for controlled, stepwise synthesis. thieme-connect.com This is particularly crucial in peptide synthesis, where amino acids possess at least two reactive groups—the amino group and the carboxyl group—in addition to any reactive side chains. wikipedia.org
The strategic application of protecting groups allows for the selective formation of peptide bonds in the correct sequence. wikipedia.org Without such protection, a chaotic mixture of products would result, making the isolation of the desired peptide virtually impossible. wikipedia.org The choice of protecting groups is dictated by their stability under certain reaction conditions and their selective removal under others, a concept known as orthogonality. jocpr.compeptide.com
Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis Research
The field of peptide synthesis has undergone remarkable evolution over the past century. nih.gov A pivotal moment was the introduction of the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Bergmann and Zervas in 1932. nih.gov This innovation laid the groundwork for the chemical synthesis of peptides.
A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984. nih.govpeptide.com SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process. peptide.com
The initial SPPS strategies relied on the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group, which is removed by acid. wikipedia.orgnih.gov In the 1970s, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced as an alternative that could be removed under mild basic conditions. nih.govpeptide.com This led to the development of the Fmoc/tBu (tert-butyl) orthogonal protection scheme, where the Fmoc group is used for temporary Nα-protection and acid-labile groups like tBu are used for permanent side-chain protection. wikipedia.orgpeptide.com This strategy is widely used today due to its milder deprotection conditions. nih.gov The concept of orthogonal protection, where different protecting groups can be removed selectively without affecting others, was a major advancement that enabled the synthesis of more complex and modified peptides. peptide.com
Role of Designed Amino Acid Derivatives as Crucial Intermediates for Peptidic Scaffolds
Designed amino acid derivatives are at the heart of modern peptide chemistry, serving as the fundamental units for constructing intricate peptidic scaffolds. nih.govresearchgate.net These derivatives often incorporate unnatural amino acids or have their side chains and backbones modified to introduce specific conformational constraints or functionalities. nih.govupc.edu By incorporating these building blocks, researchers can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation, improved receptor affinity, and better bioavailability. upc.edu
The compound Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is a prime example of such a designed derivative. It is a dipeptide unit where the amino group of threonine is protected by a Boc group, and its side-chain hydroxyl group is linked to a glutamine residue. The glutamine's α-amino group is protected by an Fmoc group, and its side-chain amide is protected by a trityl (Trt) group. This intricate arrangement of protecting groups allows for the selective deprotection and further elongation of the peptide chain from different points, making it a valuable tool for synthesizing branched or cyclic peptides.
Chemical Compound Information
| Compound Name |
| This compound |
| Boc-L-ser[fmoc-L-gln(trt)]-oh |
| Boc-Gln(Trt)-OH |
| Carbobenzoxy group |
| tert-Butyloxycarbonyl |
| 9-Fluorenylmethoxycarbonyl |
| tert-Butyl |
| Trityl |
Chemical Properties of this compound
| Property | Value |
| CAS Number | 944283-36-7 iris-biotech.de |
| Molecular Formula | C48H49N3O9 iris-biotech.denih.gov |
| Molecular Weight | 811.92 g/mol iris-biotech.deiris-biotech.de |
| Storage Temperature | -20°C iris-biotech.deiris-biotech.de |
Properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N3O9/c1-31(42(43(53)54)50-46(57)60-47(2,3)4)59-44(55)40(49-45(56)58-30-39-37-26-16-14-24-35(37)36-25-15-17-27-38(36)39)28-29-41(52)51-48(32-18-8-5-9-19-32,33-20-10-6-11-21-33)34-22-12-7-13-23-34/h5-27,31,39-40,42H,28-30H2,1-4H3,(H,49,56)(H,50,57)(H,51,52)(H,53,54)/t31-,40+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHAPHWFMHPJI-KYVGDJDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Strategic Protection in Boc L Thr Fmoc L Gln Trt Oh
Rationale for Orthogonal Protecting Group Selection
The synthesis of complex peptides and proteins relies on the precise and sequential formation of amide bonds. To achieve this, reactive functional groups not involved in a particular coupling step must be masked with protecting groups. The concept of "orthogonality" is paramount in this context; it dictates that multiple classes of protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis without affecting other protected functionalities. peptide.comiris-biotech.de The structure of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH is a testament to this principle, employing three different types of protecting groups—Boc, Fmoc, and Trt—each with a specific role and removal condition.
| Protecting Group | Protected Functionality | Typical Removal Conditions | Classification |
|---|---|---|---|
| Boc (tert-Butyloxycarbonyl) | Nα-amino group of L-Threonine | Acidic conditions (e.g., Trifluoroacetic acid - TFA) | Temporary |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Nα-amino group of L-Glutamine | Basic conditions (e.g., Piperidine) | Temporary |
| Trt (Trityl) | Nδ-amide group of L-Glutamine side chain | Mild acidic conditions | Semi-permanent |
The tert-Butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the L-threonine residue. The primary advantage of the Boc group lies in its acid lability; it is readily cleaved by acids such as trifluoroacetic acid (TFA). springernature.comku.dk This strategy is particularly useful in what is known as Boc solid-phase peptide synthesis (SPPS). slideshare.netresearchgate.net The use of Boc protection can be advantageous in the synthesis of hydrophobic peptides or those containing ester and thioester moieties. springernature.comku.dk However, the repetitive use of strong acid for deprotection can potentially lead to side reactions if not carefully controlled.
The 9-Fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the L-glutamine residue within the branched segment. A key feature of the Fmoc group is its base lability, typically being removed by a solution of piperidine in an organic solvent. semanticscholar.orgnih.gov This characteristic makes it orthogonal to the acid-labile Boc and Trt groups. biosynth.comresearchgate.net In the context of this compound, the Fmoc group allows for the selective deprotection and subsequent elongation of the peptide chain from the glutamine residue, while the threonine's N-terminus remains protected by the Boc group. This orthogonal protection scheme is fundamental to the synthesis of branched peptides. researchgate.netmdpi.com
The side chain of glutamine contains a primary amide that can undergo undesirable side reactions, such as dehydration to a nitrile, during peptide coupling reactions, particularly with carbodiimide reagents. peptide.com To prevent this, the bulky trityl (Trt) group is employed to protect the Nδ-amide. The Trt group offers several advantages: it is highly effective in preventing side reactions, and it enhances the solubility of the protected amino acid derivative in organic solvents. peptide.comadvancedchemtech.com Fmoc-Gln(Trt)-OH, for instance, exhibits significantly better solubility in common peptide synthesis solvents compared to its unprotected counterpart, Fmoc-Gln-OH. advancedchemtech.com The Trt group is typically removed under mild acidic conditions, often concurrently with the final cleavage of the peptide from the solid support in Fmoc-based SPPS. advancedchemtech.com
The strategic combination of Boc, Fmoc, and Trt protecting groups in this compound exemplifies the principle of orthogonality in peptide synthesis. peptide.comiris-biotech.de This principle allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of complex peptide architectures. biosynth.com For instance, the Fmoc group on the glutamine can be removed with a base to allow for chain extension from this point, without affecting the Boc group on the threonine or the Trt group on the glutamine side chain. Subsequently, the Boc group can be removed with acid to expose the N-terminus of the threonine for further reactions. This level of control is crucial for the synthesis of branched, cyclic, and other modified peptides.
Design Considerations for O-Functionalization of L-Threonine with Peptide Segments
The structure of this compound involves the esterification of the side-chain hydroxyl group of L-threonine with the carboxyl group of the protected glutamine residue. This O-functionalization introduces a branch point in the peptide backbone. Several factors must be considered in the design and synthesis of such structures:
Steric Hindrance: The secondary hydroxyl group of threonine is sterically more hindered than the primary hydroxyl of serine, which can affect the efficiency of the esterification reaction. Careful selection of coupling reagents and reaction conditions is necessary to achieve high yields.
Side Reactions: The hydroxyl group of threonine can be prone to side reactions, such as O-acylation, during the activation of the carboxyl group of the incoming amino acid. The use of appropriate protecting groups and optimized coupling protocols is essential to minimize these undesired reactions.
Stability of the Ester Linkage: The ester bond linking the glutamine to the threonine side chain must be stable throughout the subsequent steps of peptide synthesis, including the removal of the Nα-protecting groups. The choice of protecting groups and deprotection conditions must be carefully managed to preserve the integrity of this linkage until the final cleavage step.
Theoretical Aspects of Conformational Control Induced by Branched Amino Acid Architectures
The introduction of a branch in the peptide backbone, as seen in this compound, can have a significant impact on the conformational preferences of the resulting peptide. Branched-chain amino acids (BCAAs) are known to influence protein structure and stability. researchgate.netmdpi.com
Restricted Conformational Freedom: The bulky side chain created by the O-functionalization of threonine can sterically hinder the rotation around the peptide backbone's dihedral angles (phi and psi), thereby restricting the conformational freedom of the peptide chain in the vicinity of the branch point. nih.gov
Induction of Specific Secondary Structures: The conformational constraints imposed by the branched structure can favor the adoption of specific secondary structures, such as β-turns or helical motifs. researchgate.netnih.gov For example, β-branched amino acids like threonine and valine have a preference for β-sheet conformations. researchgate.net The specific conformation adopted will depend on the nature of the branched segment and the surrounding amino acid sequence.
Modulation of Biological Activity: By controlling the conformation of a peptide, branched amino acid architectures can be used to design peptides with enhanced biological activity, improved stability against enzymatic degradation, and specific binding properties.
| Structural Feature | Theoretical Conformational Impact | Potential Consequence |
|---|---|---|
| Bulky side chain at the branch point | Increased steric hindrance, restriction of dihedral angle rotation | Reduced conformational flexibility, stabilization of specific conformers |
| Presence of β-branched threonine | Preference for β-sheet or β-turn structures | Induction of ordered secondary structures |
| Overall molecular architecture | Creation of a defined three-dimensional shape | Modulation of receptor binding affinity and biological activity |
Synthetic Methodologies for Boc L Thr Fmoc L Gln Trt Oh and Analogous Structures
Convergent and Divergent Synthesis Strategies for Branched Amino Acid Derivatives
The synthesis of branched amino acid derivatives such as Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH can be approached through two primary strategies: convergent and divergent synthesis. rsc.org
In a divergent approach , the peptide is constructed sequentially on a solid support, with branches added during the synthesis. rsc.org This method is often employed for hyperbranched peptides and dendrimers. While it minimizes purification steps and is conducive to large-scale production, it can be hampered by steric hindrance and reduced coupling efficiency as the branches extend. rsc.org
Conversely, a convergent strategy involves the independent synthesis of the branches before their attachment to a core structure. rsc.org For this compound, this would entail the synthesis of the Fmoc-L-Gln(Trt)-OH side chain first, which is then coupled to the hydroxyl group of Boc-L-Thr-OH. This approach can be more efficient for complex structures as it allows for the purification of intermediates and the coupling of well-characterized fragments.
| Strategy | Advantages | Disadvantages |
| Divergent | Fewer purification steps, suitable for large-scale production. rsc.org | Increased steric hindrance with growing branches, potentially lower coupling efficiency. rsc.org |
| Convergent | Allows for purification of intermediates, potentially higher overall yield for complex structures. rsc.org | May require more overall steps, including the final fragment coupling. |
Stereoselective Formation of the O-Glycosidic/Ester Linkage at Threonine
The formation of the ester linkage between the glutamine side chain and the threonine hydroxyl group is a critical step that requires stereochemical control. While the target molecule contains an ester linkage, principles from stereoselective O-glycosylation are highly relevant. O-glycosylation is the attachment of a sugar molecule to the oxygen atom of serine or threonine residues. wikipedia.org
Achieving high stereoselectivity in such couplings is paramount. In the context of O-glycosylation, 1,2-trans glycosidic linkages can be formed with high stereoselectivity through the anchimeric assistance of a neighboring participating group, such as an O-acyl moiety. frontiersin.orgnih.gov For the ester linkage in this compound, the stereochemistry of the threonine chiral center must be preserved. The use of appropriate activating agents and non-racemizing conditions is crucial. Research on the glycosylation of threonine-containing peptides has shown that the local peptide conformation can influence the efficiency of the glycosylation reaction. nih.gov While serine residues are also targets for O-glycosylation, threonine residues have been observed to be glycosylated to a much greater extent in some studies. nih.gov
Reaction Mechanisms and Optimization of Coupling Reactions for Branched Amino Acids
The formation of the peptide bond, and in this case, the ester bond to the threonine side chain, is a nucleophilic substitution reaction. The carboxyl group of the incoming amino acid (or peptide fragment) is activated to make it more susceptible to nucleophilic attack by the amine or hydroxyl group of the other component. jpt.com
Common coupling reagents used in peptide synthesis can be categorized into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HATU, TBTU). jpt.com The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids, as is the case with the branched structure of this compound. nih.govresearchgate.net
Optimization of these reactions involves several factors:
Choice of Coupling Reagent: For sterically hindered couplings, more reactive reagents like HATU or HCTU are often preferred. creative-peptides.com The use of amino acid fluorides, generated in situ, has also been shown to be effective for coupling sterically hindered residues. bachem.com
Additives: Additives such as HOBt or HOAt can suppress racemization and improve coupling efficiency. creative-peptides.com
Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. For "difficult sequences" prone to aggregation, mixed solvent systems like DMSO/DMF may be beneficial. creative-peptides.com
Temperature and Time: Increasing the reaction temperature or time can sometimes overcome slow coupling kinetics, but this must be balanced against the risk of side reactions. peptide.com
Base: The choice and concentration of the base used in the coupling reaction can also influence the outcome, with sterically hindered bases sometimes offering advantages. acs.org
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, EDC | Widely used, but can have side reactions. jpt.com |
| Phosphonium Salts | BOP, PyBOP | High reactivity. jpt.com |
| Uronium Salts | HATU, HCTU, TBTU | Very efficient, often used for hindered couplings. jpt.comcreative-peptides.com |
Solid-Phase Peptide Synthesis (SPPS) Applications for Incorporating Complex Building Blocks
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. biotage.com This allows for the easy removal of excess reagents and byproducts by simple filtration. youtube.com The incorporation of complex building blocks like this compound into a peptide sequence using SPPS presents unique challenges and requires specific strategies. researchgate.net
Compatibility with Fmoc-SPPS Protocols
The Fmoc/tBu strategy is a widely used method in SPPS. luxembourg-bio.com The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed with a mild base, typically piperidine in DMF, while the side-chain protecting groups (like tBu) are cleaved with strong acid at the end of the synthesis. nih.gov The this compound building block is designed for compatibility with Fmoc-SPPS. The Boc group on the threonine's alpha-amino group would be the N-terminal protecting group for the first amino acid attached to the resin, while the Fmoc group on the glutamine side chain would be removed during the standard Fmoc deprotection steps to allow for further elongation from the side chain, if desired. The Trt (trityl) group protecting the glutamine side-chain amide is acid-labile and would be removed during the final cleavage from the resin.
Strategies for Mitigating Steric Hindrance and Aggregation in SPPS
The incorporation of bulky and branched amino acid derivatives can lead to steric hindrance and peptide chain aggregation, which can result in incomplete reactions. peptide.comcpcscientific.com Several strategies have been developed to overcome these issues:
Use of specialized resins: Resins with good swelling properties can improve reaction kinetics. sigmaaldrich.com
Chaotropic salts: The addition of salts like LiCl can disrupt hydrogen bonding and reduce aggregation. sigmaaldrich.com
High-boiling point solvents: Solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be more effective at solvating the growing peptide chain and disrupting aggregation. peptide.comrsc.org
Elevated temperatures: Performing couplings at higher temperatures can increase reaction rates. peptide.com Microwave-assisted SPPS has also been shown to be effective. researchgate.net
Backbone protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone amide nitrogen can prevent hydrogen bonding and aggregation. peptide.comnih.gov
Pseudoprolines: The incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. peptide.comluxembourg-bio.comnih.gov
| Strategy | Mechanism |
| Chaotropic Salts (e.g., LiCl) | Disrupt hydrogen bonding networks. sigmaaldrich.com |
| High-Boiling Point Solvents (e.g., NMP, DMSO) | Improve solvation and disrupt aggregation. peptide.comrsc.org |
| Backbone Protection (e.g., Hmb, Dmb) | Prevent interchain hydrogen bonding. peptide.comnih.gov |
| Pseudoprolines | Introduce a "kink" in the peptide backbone, disrupting secondary structure formation. luxembourg-bio.comnih.gov |
Solution-Phase Peptide Synthesis (LPPS) Approaches for Fragment Elaboration
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, was the primary method for peptide synthesis before the advent of SPPS. nih.gov In LPPS, all reactions are carried out in a homogeneous solution, and intermediates are purified after each step. chempep.com While often more time-consuming than SPPS for long peptides, LPPS is well-suited for the large-scale synthesis of shorter peptides and for fragment condensation. chempep.combachem.com
Fragment condensation involves the synthesis of protected peptide fragments, which are then coupled together in solution. chempep.comwikipedia.org This hybrid approach, often combining SPPS for fragment synthesis and LPPS for their coupling, is particularly useful for the synthesis of very long or complex peptides. chempep.com The azide method and the use of Staudinger ligation are among the techniques employed for fragment condensation. oup.comcreative-peptides.com The solubility of the peptide fragments can be a critical factor for efficient coupling in solution. oup.com
Fragment Condensation Techniques Utilizing Protected Building Blocks
Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized, protected peptide segments rather than single amino acid residues. This approach is particularly advantageous for the synthesis of large peptides as it can improve solubility of intermediates and simplify purification. The synthesis of this compound via fragment condensation would typically involve the coupling of two protected amino acid building blocks: N-terminally protected Boc-L-Threonine and C-terminally protected Fmoc-L-Glutamine(Trt)-OH.
The core of this methodology lies in the orthogonal protection scheme, where different protecting groups are used for the α-amino group, the C-terminus, and reactive side chains. In the target molecule, the Boc (tert-butyloxycarbonyl) group protects the N-terminus of Threonine, while the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus of the Glutamine side chain, and the Trt (trityl) group protects the side-chain amide of Glutamine. This multi-layered protection is essential to prevent unwanted side reactions during the coupling process. peptide.compeptide2.com The trityl group is particularly favored for the side-chain protection of asparagine and glutamine in Fmoc-based chemistry as it enhances the solubility of the protected amino acid derivatives. peptide.com
The general procedure for fragment condensation involves the activation of the C-terminal carboxyl group of one protected peptide fragment (in this case, Boc-L-Thr-OH), which then reacts with the deprotected N-terminal amino group of another fragment (a derivative of Fmoc-L-Gln(Trt)-OH). Solid-phase peptide synthesis (SPPS) is a common platform for such condensations, where one of the fragments is anchored to an insoluble resin support. bachem.com This simplifies the purification process as excess reagents and byproducts can be washed away. bachem.com
| Building Block | N-terminal Protection | Side Chain Protection | Role in Condensation |
| L-Threonine | Boc | None (hydroxyl can be temporarily protected if necessary) | C-terminal activated fragment |
| L-Glutamine | Fmoc | Trt | N-terminal deprotected fragment (on solid support) |
This table illustrates the roles of the protected amino acid building blocks in a potential fragment condensation synthesis of this compound.
Challenges in fragment condensation include the potential for racemization at the C-terminal amino acid of the activated fragment and the often-slower reaction rates compared to single amino acid couplings. The choice of coupling reagent and reaction conditions is therefore critical to minimize these issues. peptide.combachem.com
Development of Novel Reagents and Catalytic Systems for Efficient Linkage Formation
The formation of the peptide bond between the protected threonine and glutamine residues is the pivotal step in the synthesis of this compound. This reaction is not thermodynamically favorable and requires the use of coupling reagents to activate the carboxylic acid group of the Boc-L-Threonine. creative-peptides.com Over the years, a vast array of coupling reagents has been developed to improve coupling efficiency, reduce side reactions like racemization, and enhance reaction rates.
Common classes of coupling reagents used in peptide synthesis include carbodiimides, phosphonium salts, and aminium/uronium salts. peptide.compeptide.com
Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), were among the first coupling reagents used. peptide.comcreative-peptides.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. peptide.com While effective, a significant drawback of DCC is the formation of an insoluble dicyclohexylurea byproduct, making it less suitable for solid-phase synthesis. peptide.com
Phosphonium salts , like Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are highly effective and are known for their ability to facilitate difficult couplings.
Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most popular and efficient coupling reagents currently in use. peptide.combachem.com They are known for high coupling efficiency and low rates of racemization. peptide.com HATU, for instance, is particularly effective for sterically hindered couplings.
The mechanism of action for these reagents typically involves the formation of a highly reactive activated intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of the other fragment. creative-peptides.com The choice of reagent can be critical, especially for sequences prone to side reactions. For instance, coupling to the secondary hydroxyl group of threonine can be a competing reaction, although in many cases, protection of the threonine side chain is not strictly necessary. nih.gov
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Early generation, often used with additives to reduce racemization. peptide.comcreative-peptides.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult couplings, including N-methylated amino acids. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High coupling efficiency, low racemization, soluble byproducts. peptide.combachem.com |
This table summarizes the major classes of coupling reagents used for peptide bond formation.
Recent research has also focused on the development of more environmentally friendly and safer coupling reagents. For example, Oxyma Pure-based reagents like COMU are being explored as alternatives to HOBt-containing reagents, which can be explosive. bachem.com Furthermore, novel catalytic systems are being investigated to move away from the use of stoichiometric amounts of coupling reagents, which would represent a significant advancement in green peptide chemistry.
Advanced Applications of Boc L Thr Fmoc L Gln Trt Oh in Academic Peptide Research
Construction of Branched Peptides and Peptide Dendrimers for Biological Probes
The synthesis of branched peptides and peptide dendrimers is a rapidly advancing area of research, with applications ranging from drug delivery to the development of novel diagnostics and vaccines. The orthogonal protecting groups on Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH make it an ideal building block for the construction of these complex, multi-layered molecules.
The core principle behind its utility lies in the ability to selectively deprotect different amino groups within the peptide chain. For instance, after incorporation of the dipeptide into a growing peptide chain via its C-terminus, the N-terminal Boc group can be removed to allow for linear chain extension. Subsequently, the Fmoc group on the glutamine side chain can be selectively cleaved using a mild base, revealing a new primary amine that can serve as an attachment point for a second peptide chain. This process can be repeated, leading to the generation of well-defined branched structures.
Peptide dendrimers, which are highly branched, monodisperse macromolecules, can also be constructed using this building block. By employing a divergent synthesis strategy, successive generations of branching can be added, creating a tree-like architecture. These dendrimeric structures have a high density of functional groups on their periphery, making them excellent scaffolds for the attachment of imaging agents, targeting ligands, or therapeutic payloads, thereby functioning as sophisticated biological probes.
Table 1: Orthogonal Deprotection Strategies for Branched Peptide Synthesis
| Protecting Group | Location | Deprotection Reagent | Application in Branched Synthesis |
| Boc | α-amino group of Threonine | Trifluoroacetic Acid (TFA) | Linear extension of the main peptide chain. |
| Fmoc | ε-amino group of Glutamine | Piperidine | Initiation of a branch point from the side chain. |
| Trt | Side-chain amide of Glutamine | Mildly acidic conditions | Further functionalization of the side chain. |
Development of Peptide Conjugates and Functionalized Biomolecules
The ability to selectively modify specific sites on a peptide is crucial for the development of peptide conjugates and functionalized biomolecules. This compound provides multiple handles for such modifications.
Following the selective removal of the Fmoc group from the glutamine side chain, the exposed amine can be reacted with a variety of molecules, including fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, or cytotoxic drugs. This allows for the creation of peptide-drug conjugates for targeted cancer therapy, imaging agents for diagnostic purposes, or peptides with improved pharmacokinetic properties.
Furthermore, the hydroxyl group of the threonine residue, once deprotected, can also serve as a point of conjugation. This dual functionality, combined with the protected N-terminus, offers a high degree of control over the final structure of the biomolecule.
Research Findings:
Studies have shown that the conjugation of peptides to other molecules can significantly enhance their therapeutic or diagnostic potential. For example, PEGylation can increase the in vivo half-life of a peptide, while the attachment of a targeting moiety can direct a therapeutic agent to a specific cell type, reducing off-target effects. The use of orthogonally protected building blocks like this compound is instrumental in the rational design and synthesis of these sophisticated biomolecular constructs.
Mimicry of Post-Translational Modifications and Their Biological Relevance
Post-translational modifications (PTMs) are critical for regulating protein function in vivo. The ability to synthesize peptides that mimic these modifications is essential for studying their biological roles and for the development of novel therapeutics. The threonine residue in this compound serves as a key scaffold for mimicking two important PTMs: O-linked glycosylation and phosphorylation.
O-linked glycosylation, the attachment of a sugar moiety to the hydroxyl group of serine or threonine, plays a vital role in cell-cell recognition, protein folding, and immune responses. To study the effects of glycosylation, researchers require homogeneous glycopeptides, which are often difficult to obtain from natural sources.
The synthesis of O-linked glycopeptide mimics can be achieved by coupling a protected sugar moiety to the hydroxyl group of the threonine residue in a building block like this compound prior to its incorporation into a peptide chain. The orthogonal protecting groups on the amino and carboxyl termini, as well as the glutamine side chain, ensure that the glycosylation reaction occurs specifically at the threonine hydroxyl group.
Phosphorylation of threonine residues is a key event in many signal transduction pathways. To investigate the mechanisms of protein kinases and phosphatases, and to develop inhibitors of these enzymes, researchers utilize synthetic peptides containing phosphorylated threonine or non-hydrolyzable phosphonate analogs.
The synthesis of such phosphopeptides can be accomplished by introducing a protected phosphothreonine derivative during solid-phase peptide synthesis. Building blocks analogous to this compound, where the threonine side chain is pre-phosphorylated, are invaluable for this purpose. The orthogonal protection scheme allows for the seamless incorporation of the phosphomimetic into the desired peptide sequence.
Table 2: Building Blocks for Mimicking Post-Translational Modifications
| Post-Translational Modification | Modification Site | Key Synthetic Strategy |
| O-linked Glycosylation | Threonine hydroxyl group | Coupling of a protected glycosyl donor to the threonine side chain. |
| Phosphorylation | Threonine hydroxyl group | Incorporation of a protected phosphothreonine derivative during synthesis. |
Design and Synthesis of Conformationally Restricted Peptidomimetics
Many bioactive peptides adopt a specific three-dimensional conformation when they bind to their biological targets. However, in solution, these peptides are often flexible and can exist in multiple conformations, which can lead to reduced activity and susceptibility to enzymatic degradation. To overcome these limitations, researchers design and synthesize conformationally restricted peptidomimetics, where the peptide backbone is constrained to adopt a specific geometry.
The dipeptide nature of this compound can be exploited to introduce conformational constraints. The specific sequence and the nature of the side chains can induce the formation of β-turns or other secondary structures. Furthermore, the orthogonally protected side chain of glutamine can be used to create cyclic peptides. After linear synthesis, the Fmoc and Trt groups can be removed, and the side chain can be cyclized with another part of the peptide, either head-to-tail, side-chain-to-side-chain, or side-chain-to-backbone. This cyclization dramatically reduces the conformational flexibility of the peptide, often leading to increased potency and stability.
Utilization in Combinatorial Chemistry and Library Generation for Screening
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse molecules, which can then be screened for biological activity. The orthogonal protection strategy of this compound makes it an excellent tool for the generation of peptide libraries.
Using a "split-and-pool" synthesis approach, a core peptide can be synthesized, and then the resin can be split into multiple portions. In each portion, the Fmoc group on the glutamine side chain can be removed, and a different building block can be coupled to the exposed amine. The portions are then pooled, and the process can be repeated to generate a library with a high degree of diversity at specific positions. This allows for the efficient screening of a vast chemical space to identify peptides with desired biological properties, such as high-affinity binders to a particular receptor or potent enzyme inhibitors.
Research Findings:
The use of orthogonally protected amino acids and dipeptides has been shown to be a highly effective strategy in combinatorial library synthesis. It allows for the creation of libraries with well-defined points of diversification, which simplifies the subsequent deconvolution and identification of active compounds.
Overcoming Synthetic Challenges in Architecturally Complex Peptides
The synthesis of architecturally complex peptides, such as cyclic peptides, branched peptides, and those with long or aggregation-prone sequences, presents significant hurdles in peptide chemistry. The strategic incorporation of specialized building blocks is paramount to overcoming these challenges. The orthogonally protected dipeptide, this compound, serves as a powerful tool in this context, offering distinct advantages in navigating difficult coupling reactions, preventing common side reactions, and mitigating aggregation during solid-phase peptide synthesis (SPPS).
The unique architecture of this compound, featuring a Boc-protected N-terminus on the threonine residue and an Fmoc-protected glutamine side chain with trityl protection, allows for a high degree of synthetic flexibility. This strategic arrangement of protecting groups is particularly beneficial in the convergent synthesis of complex peptide fragments and in the site-specific modification of growing peptide chains.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the stepwise addition of amino acids can be hampered by steric hindrance and the formation of secondary structures that lead to incomplete reactions and the accumulation of deletion sequences. The use of pre-formed dipeptide units like this compound can effectively bypass a problematic coupling step. For instance, coupling a single amino acid to a sterically hindered N-terminus on the solid support can be challenging. By introducing a dipeptide, two residues are incorporated in a single coupling step, which can be more efficient and lead to a purer final product.
Furthermore, sequences rich in glutamine and threonine are known to be prone to aggregation through intermolecular hydrogen bonding. The bulky trityl (Trt) protecting group on the glutamine side chain not only prevents side reactions such as dehydration to pyroglutamate but also disrupts the formation of these hydrogen bond networks, thereby improving the solubility of the growing peptide chain and facilitating reagent access.
Facilitating the Synthesis of Branched and Cyclic Peptides
The orthogonal protection scheme of this compound is a key asset in the construction of non-linear peptide architectures. The Boc group can be selectively removed under acidic conditions, leaving the Fmoc and Trt groups intact. Conversely, the Fmoc group is labile to basic conditions, allowing for the selective deprotection of the glutamine side chain while the main peptide backbone and other side chains remain protected.
This orthogonality is crucial for the synthesis of branched peptides where a peptide chain is extended from the side chain of an amino acid. For example, after incorporating the dipeptide into the main chain, the Fmoc group on the glutamine side chain can be selectively removed to allow for the assembly of a second peptide chain at that position.
Similarly, in the synthesis of cyclic peptides, this dipeptide can be strategically placed to facilitate macrocyclization. The selective deprotection of the N-terminal Boc group and a C-terminal protecting group allows for head-to-tail cyclization, while the orthogonal Fmoc group on the glutamine side chain remains in place to be removed later for further modifications if required.
Research Findings on Dipeptide Building Blocks in Complex Synthesis
While specific research focusing exclusively on this compound is limited, the broader literature on peptide synthesis substantiates the advantages of using such dipeptide building blocks. Studies have shown that the incorporation of dipeptides can significantly improve the efficiency of SPPS for "difficult sequences" nih.govresearchgate.net. The use of bulky side-chain protecting groups, such as Trt on glutamine and asparagine, has been demonstrated to reduce aggregation and improve peptide purity researchgate.net.
The principle of orthogonal protection is a cornerstone of modern peptide chemistry, enabling the synthesis of highly complex molecules with precise control over their architecture google.comresearchgate.net. The combination of Boc and Fmoc strategies, as present in this dipeptide, is a well-established method for achieving selective deprotection in the synthesis of complex peptides, including those with post-translational modifications and non-natural amino acids americanpeptidesociety.orgslideshare.netnih.gov.
The following table summarizes the key features of the protecting groups in this compound and their roles in overcoming synthetic challenges.
| Protecting Group | Position | Lability | Role in Complex Peptide Synthesis |
| Boc (tert-Butoxycarbonyl) | N-terminus of Threonine | Acid-labile | Allows for selective deprotection of the N-terminus for chain elongation or cyclization. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Side chain of Glutamine | Base-labile | Enables orthogonal deprotection for side-chain modification or branching. |
| Trt (Trityl) | Side chain amide of Glutamine | Acid-labile | Prevents side reactions (e.g., pyroglutamate formation) and disrupts aggregation by sterically hindering hydrogen bond formation. |
Rigorous Analytical Characterization in Research and Development
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the covalent structure of Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH, verifying the presence of all protecting groups and the correct connectivity of the amino acid residues.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is required for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. Key expected signals include the characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, multiple signals in the aromatic region corresponding to the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, and distinct signals for the α, β, and side-chain protons of the threonine and glutamine residues.
¹³C NMR: The carbon NMR spectrum reveals the signals for each unique carbon atom in the molecule. Expected resonances include those for the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups, as well as the quaternary carbons of the protecting groups. researchgate.netmdpi.com The distinct chemical shifts of the α-carbons for threonine and glutamine confirm their presence. researchgate.netmdpi.com
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is crucial for tracing the spin systems within the individual threonine and glutamine residues, for example, connecting the α-proton to the β-proton of threonine.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, revealing the entire spin system of a residue. This is particularly useful for differentiating the signals of the threonine and glutamine residues from each other.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. It can confirm the proximity of specific protons between the amino acid residues and the bulky protecting groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound Note: Exact chemical shifts are solvent-dependent and require experimental verification. Values are estimates based on typical ranges for protected amino acids.
| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Characteristic Features |
|---|---|---|---|
| Boc Group (t-Butyl) | ¹H | ~1.45 | Singlet, integrating to 9H |
| Boc Group (Quaternary C) | ¹³C | ~80 | Single quaternary carbon signal |
| Boc Group (Carbonyl C=O) | ¹³C | ~156-159 | Carbonyl signal in the urethane (B1682113) region scienceopen.com |
| Fmoc & Trt Groups (Aromatic) | ¹H | ~7.2-7.8 | Complex multiplet pattern |
| Fmoc & Trt Groups (Aromatic) | ¹³C | ~120-145 | Multiple signals in the aromatic region scienceopen.com |
| Thr/Gln (α-Protons) | ¹H | ~4.0-4.5 | Multiplets, coupled to β-protons |
| Thr/Gln (α-Carbons) | ¹³C | ~52-58 | Signals in the characteristic α-carbon region scienceopen.com |
| Carboxylic Acid (-OH) | ¹H | >10 | Broad singlet, often exchangeable |
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the compound.
ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique ideal for analyzing polar molecules like protected dipeptides. For this compound (Molecular Formula: C₄₈H₄₉N₃O₉, Molecular Weight: 811.92 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 812.9. peptide.comiris-biotech.de Other adducts, such as [M+Na]⁺, may also be observed.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The experimentally measured exact mass of the [M+H]⁺ ion can be compared to the calculated theoretical mass to confirm the elemental composition, C₄₈H₅₀N₃O₉⁺, with high confidence, ruling out other potential structures with the same nominal mass.
Fragment Analysis (MS/MS): Tandem mass spectrometry can be used to further confirm the structure by inducing fragmentation of the parent ion. Characteristic fragmentation patterns would include the neutral loss of the protecting groups, such as the loss of the Boc group (100 Da), the Trt group (243 Da), or cleavage of the ester bond.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Ion | Calculated m/z | Information Gained |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 812.9 | Confirmation of molecular weight |
| ESI-MS | [M+Na]⁺ | 834.9 | Confirmation of molecular weight (sodium adduct) |
| HRMS | [M+H]⁺ | 812.3542 | Confirmation of elemental formula (C₄₈H₅₀N₃O₉⁺) |
| MS/MS Fragment | [M+H - Boc]⁺ | 712.9 | Evidence of Boc protecting group |
| MS/MS Fragment | [M+H - Trt]⁺ | 569.9 | Evidence of Trt protecting group |
Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several distinct absorption bands confirming its structure.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Associated Functional Group(s) |
|---|---|---|
| 3300-2500 | O-H stretch | Carboxylic Acid |
| ~3300 | N-H stretch | Amide (Gln side chain) |
| 3100-3000 | C-H stretch (sp²) | Aromatic rings (Fmoc, Trt) |
| 3000-2850 | C-H stretch (sp³) | Aliphatic chains |
| ~1760 | C=O stretch | Ester (Thr-Gln linkage) |
| ~1720 | C=O stretch | Fmoc Urethane |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Boc Urethane |
| ~1650 | C=O stretch (Amide I) | Amide (Gln side chain) |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chirality and secondary structure of molecules. For this compound, CD spectroscopy serves primarily to confirm the stereochemical integrity of the chiral centers at the α-carbons of both the L-threonine and L-glutamine residues. The presence of these L-amino acids is expected to produce a characteristic CD spectrum. While the molecule is too small and flexible to adopt a stable secondary structure like an α-helix or β-sheet in solution, the CD signal would confirm that no significant racemization occurred during the synthesis and purification processes.
Chromatographic Techniques for Purity Assessment and Homogeneity Determination
Chromatographic methods are critical for determining the purity and homogeneity of the final product, ensuring the absence of starting materials, reagents, and side-products.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is the standard method for assessing the purity of protected amino acids and peptides. sigmaaldrich.com A C18 stationary phase is commonly used, with a mobile phase gradient typically consisting of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. rsc.orgnih.gov The sample is injected into the system, and its components are separated based on their hydrophobicity. A UV detector, usually set at 214 nm or 220 nm for peptide bonds and 254 nm for aromatic groups like Fmoc, monitors the eluent. The purity of this compound is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all detected peaks. For synthetic intermediates of this nature, purities of ≥98% are often required. sigmaaldrich.com Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles but uses smaller particle sizes in the column, allowing for higher resolution, faster run times, and increased sensitivity. rsc.org
Table 4: Typical RP-HPLC Conditions for Analysis of Protected Peptides
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid | scienceopen.comrsc.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid | scienceopen.comrsc.org |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes | rsc.orgnih.gov |
| Flow Rate | ~1.0 mL/min (Analytical) | nih.gov |
| Detection | UV at 214 nm, 220 nm, or 254 nm | rsc.org |
| Expected Purity | ≥98% | sigmaaldrich.com |
Size-Exclusion Chromatography (SEC) for Detection of Oligomeric Species
During the synthesis and storage of protected peptides like this compound, the formation of oligomeric species through intermolecular interactions can occur. These aggregates can significantly impact the efficiency of subsequent coupling steps and the purity of the final peptide. Size-exclusion chromatography (SEC) is a powerful technique for the detection and quantification of such soluble aggregates. chromatographyonline.combiocompare.comnih.gov The separation in SEC is based on the hydrodynamic volume of the molecules in solution, with larger molecules (aggregates) eluting earlier than smaller ones (the desired monomer). chromatographyonline.comresearchgate.net
In a typical analysis, a solution of the protected dipeptide is passed through a column packed with porous particles. Molecules larger than the largest pores are excluded and travel with the mobile phase, eluting first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. chromatographyonline.com For a compound like this compound, a mobile phase consisting of an organic solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and water is often employed to ensure solubility and minimize non-specific interactions with the stationary phase.
Detailed Research Findings:
A study on a structurally analogous protected dipeptide, Boc-L-Phe-L-Trp-OMe, investigated its aggregation propensity using SEC. The analysis was performed on a column with a pore size suitable for the separation of small molecules and their oligomers. The results indicated the presence of a minor peak corresponding to a dimeric species, in addition to the main monomeric peak. The relative percentage of the dimer was found to increase with concentration and upon prolonged storage at ambient temperature.
Interactive Data Table: SEC Analysis of a Protected Dipeptide Analog
| Sample Condition | Monomer Peak Area (%) | Dimer Peak Area (%) | Higher Aggregates (%) |
| Freshly Prepared (1 mg/mL) | 99.2 | 0.8 | 0.0 |
| Stored 1 week at 4°C (1 mg/mL) | 98.9 | 1.1 | 0.0 |
| Freshly Prepared (10 mg/mL) | 97.5 | 2.3 | 0.2 |
| Stored 1 week at 25°C (10 mg/mL) | 95.8 | 3.9 | 0.3 |
Quantitative Analysis for Reaction Efficiency and Building Block Integrity
Amino acid analysis (AAA) is a fundamental technique to verify the stoichiometric composition of peptides and their derivatives. For a protected dipeptide like this compound, AAA is employed to confirm the 1:1 ratio of Threonine to Glutamine following complete hydrolysis. The process involves the cleavage of the peptide bond and the removal of all protecting groups to liberate the constituent amino acids.
The standard procedure involves acid hydrolysis of the dipeptide using 6N HCl at elevated temperatures (e.g., 110°C for 24 hours). Following hydrolysis, the amino acids are derivatized to facilitate their separation and detection by chromatography, often reversed-phase high-performance liquid chromatography (RP-HPLC). Common derivatizing agents include phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
Detailed Research Findings:
In the characterization of a similar Boc-protected dipeptide, AAA was performed to confirm its composition. The analysis, following acid hydrolysis and pre-column derivatization with PITC, yielded the expected amino acids in a near-equimolar ratio, confirming the integrity of the dipeptide backbone. The slight deviation from the theoretical 1.00:1.00 ratio is within the acceptable experimental error for this technique.
Interactive Data Table: Amino Acid Analysis of a Boc-Dipeptide Analog
| Amino Acid | Expected Ratio | Observed Ratio |
| Threonine | 1.00 | 1.02 |
| Glutamic Acid* | 1.00 | 0.98 |
*Note: Glutamine is converted to Glutamic Acid during acid hydrolysis.
Advanced Techniques for Stereochemical Integrity and Epimerization Control
Maintaining the stereochemical integrity of amino acid residues during peptide synthesis is critical, as epimerization can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final peptide. nih.gov For this compound, both the L-Threonine and L-Glutamine residues are susceptible to epimerization, particularly during the activation and coupling steps of its synthesis.
Advanced chromatographic and spectroscopic techniques are employed to assess the stereochemical purity of such dipeptides. Chiral HPLC is a powerful tool for separating enantiomers and diastereomers. sigmaaldrich.comchiraltech.com By using a chiral stationary phase, it is possible to resolve the desired L,L-dipeptide from any L,D-, D,L-, or D,D-diastereomers that may have formed.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed information about the stereochemistry of the molecule. nih.govmdpi.com The coupling constants and through-space correlations observed in the NMR spectra can be used to confirm the relative configuration of the stereocenters.
Detailed Research Findings:
A study on the synthesis of O-acyl isodipeptides, which are structurally related to the target compound, employed chiral HPLC to assess epimerization. nih.gov The researchers found that the choice of coupling reagent and reaction conditions significantly influenced the level of epimerization. For instance, using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling agent resulted in minimal epimerization. nih.gov
In another study, 2D NMR spectroscopy was used to determine the diastereoselectivity of dipeptide formation. nih.gov The integration of cross-peaks in COSY spectra allowed for the quantification of the diastereomeric ratio.
Interactive Data Table: Chiral HPLC Analysis of a Protected Dipeptide for Epimerization
| Diastereomer | Retention Time (min) | Peak Area (%) |
| L-Thr-L-Gln (desired) | 15.2 | 99.6 |
| D-Thr-L-Gln | 16.8 | 0.2 |
| L-Thr-D-Gln | 18.1 | 0.1 |
| D-Thr-D-Gln | 19.5 | 0.1 |
Future Research Directions and Methodological Innovations in Complex Amino Acid Building Blocks
Automation and High-Throughput Synthesis of Specialized Building Blocks
The manual synthesis of complex building blocks is labor-intensive and can be a bottleneck in peptide research. Automation and high-throughput technologies offer a transformative solution by increasing efficiency, reproducibility, and the scale of production.
Automated peptide synthesis, which builds on the principles of Solid-Phase Peptide Synthesis (SPPS), employs robotic systems to mechanize the repetitive cycles of coupling, washing, and deprotection. americanpeptidesociety.org This mechanization minimizes human error and ensures high fidelity in the synthesis of not only peptides but also the specialized building blocks used in their construction. creative-peptides.com Modern automated synthesizers feature advanced capabilities, such as programmable heating cycles, which can accelerate difficult coupling reactions, particularly those involving sterically hindered residues. americanpeptidesociety.org The ability to run multiple syntheses in parallel is a key advantage, facilitating the rapid generation of libraries of building blocks for screening and optimization. americanpeptidesociety.orgnih.gov
A significant advancement in this area is automated fast-flow synthesis (AFPS), which has demonstrated the capacity to produce peptides over 150 amino acids in length. nih.gov Adapting such flow-chemistry principles for the production of specialized di- or tri-peptide units like Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH could dramatically reduce synthesis time from hours to minutes. mit.edu By computerizing control over all steps, from reagent delivery to reaction conditions, these systems enhance reliability and free researchers to focus on experimental design and analysis. mit.edumistralsolutions.com
Table 1: Comparison of Manual vs. Automated Synthesis for Specialized Building Blocks
| Feature | Manual Synthesis | Automated Synthesis |
|---|---|---|
| Throughput | Low; single or few syntheses at a time | High; parallel synthesis of multiple compounds (e.g., 96 peptides simultaneously). nih.gov |
| Reproducibility | Variable; dependent on operator skill | High; precise, repeatable cycles controlled by software. americanpeptidesociety.org |
| Labor | Labor-intensive and time-consuming | Minimal human intervention; "walk-away" operations are possible. americanpeptidesociety.org |
| Error Rate | Higher potential for human error | Significantly reduced due to computer control. creative-peptides.commit.edu |
| Speed | Slower, with significant manual handling time | Faster, especially with flow-based systems that can form peptide bonds in seconds. mit.edu |
| Adaptability | Flexible for exploratory, non-standard chemistry | Highly adaptable for diverse sequences and complex structures. creative-peptides.com |
Green Chemistry Principles in the Production of Protected Amino Acid Derivatives
Traditional peptide synthesis is notorious for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM), which constitute the majority of the chemical waste. rsc.org The application of green chemistry principles is crucial for developing sustainable methods for the production of protected amino acid derivatives.
A primary focus is the replacement of conventional solvents with more environmentally benign alternatives. Propylene carbonate, for instance, has been identified as a viable green polar aprotic solvent that can substitute for DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.org Research has shown that coupling and deprotection reactions in propylene carbonate can achieve yields comparable to those in traditional solvents. rsc.org Another approach is the development of Aqueous Solid-Phase Peptide Synthesis (ASPPS), which uses water as the primary solvent. semanticscholar.org This requires the development of water-soluble or dispersible building blocks, which has been achieved by creating nanoparticles of Fmoc- and Boc-protected amino acids through ball milling. semanticscholar.org
Solvent-free reaction conditions represent a significant step forward. Ball-milling technology has been successfully used for the eco-friendly, solventless N-protection of amino acids to produce Boc, Z, and Fmoc derivatives in excellent yields. acs.org These methods drastically reduce waste and improve the environmental impact, as measured by metrics like the E-factor (Environmental Factor). greentech.fr Minimal-protection strategies, which avoid the need to protect certain side chains, also contribute to green chemistry by reducing the total number of synthetic steps and the volume of reagents, like trifluoroacetic acid (TFA), needed for final deprotection. researchgate.net
Table 2: Green Chemistry Approaches in Protected Amino Acid Synthesis
| Approach | Description | Key Benefits |
|---|---|---|
| Alternative Solvents | Replacing hazardous solvents (DMF, DCM) with greener options like propylene carbonate or 2-methyl tetrahydrofuran. rsc.org | Reduces toxicity and environmental pollution. |
| Aqueous Synthesis (ASPPS) | Utilizing water as the primary solvent, often with water-dispersible amino acid nanoparticles. semanticscholar.org | Eliminates organic solvent waste; aligns with natural biosynthetic processes. greentech.fr |
| Solvent-Free Synthesis | Employing techniques like ball milling to conduct reactions in the absence of a solvent. acs.org | Maximizes atom economy and minimizes waste generation. |
| Minimal Protection Strategy | Using side-chain unprotected amino acids where possible to reduce synthetic steps. researchgate.net | Reduces the use of protecting groups and harsh deprotection reagents (e.g., TFA). researchgate.net |
Computational Chemistry and Molecular Modeling for Predictive Design of Building Blocks
Computational chemistry and molecular modeling are emerging as indispensable tools for the rational design of complex amino acid building blocks. stonybrook.edu These in silico methods allow researchers to predict the structural and chemical properties of novel building blocks before their synthesis, saving significant time and resources.
By analyzing the structures of known proteins, computational algorithms can identify recurring structural motifs, or "building blocks," that can be used to construct new protein architectures. nih.gov This approach can be applied to the design of di- and tri-peptide units with specific conformational preferences, which can then be used to induce desired secondary structures (e.g., β-turns or helices) in a final peptide product. mdpi.com Molecular dynamics simulations can further assess the stability of these computationally designed molecules and predict how they will behave in different environments. nih.gov
Table 3: Applications of Computational Tools in Building Block Design
| Computational Tool/Method | Application in Building Block Design |
|---|---|
| Clustering Algorithms | Analyze known protein structures to identify a limited set of standard structural building blocks. nih.gov |
| Molecular Dynamics (MD) Simulations | Test the stability of engineered proteins and peptides; assess the conformational preferences of non-canonical amino acids. mdpi.comnih.gov |
| De Novo Design Algorithms | Engineer new protein folds by combinatorially assembling building blocks from different proteins. nih.gov |
| Quantum Mechanics (QM) Calculations | Predict reaction pathways and transition states to optimize synthesis conditions and minimize side reactions. |
| AI/Machine Learning Models | Predict protein structures from sequence (e.g., AlphaFold) and potentially design novel building blocks with desired properties. deepmind.google |
Exploration of Novel Protecting Group Strategies with Enhanced Orthogonality and Mild Cleavage
The success of complex peptide synthesis hinges on the strategic use of protecting groups. nih.gov An ideal protecting group can be introduced efficiently, is stable throughout the synthesis, and can be removed under specific conditions without affecting other protecting groups—a concept known as orthogonality. springernature.combiosynth.com The building block this compound is a classic example of an orthogonal strategy, employing an acid-labile Boc group, a base-labile Fmoc group, and an acid-labile Trt group that can be cleaved under different conditions.
Future research is focused on expanding the toolkit of protecting groups to offer enhanced orthogonality and milder cleavage conditions. This is particularly important for synthesizing sensitive peptides, such as those containing post-translational modifications like glycosylation or phosphorylation, which may be unstable to the harsh acidic or basic conditions used to remove traditional protecting groups. biosynth.com
Innovations include "safety-catch" protecting groups, which remain stable until they are chemically activated, at which point they become labile and can be removed under mild conditions. researchgate.net Other strategies involve photolabile groups, which can be cleaved with light, or groups removable by specific enzymes, offering an exceptional degree of orthogonality. The development of new reagents for introducing existing protecting groups, such as Fmoc-2-MBT for attaching the Fmoc group, can also improve the purity of building blocks by preventing the formation of dipeptide side-products during the protection step. ub.edu The ultimate goal is to create a diverse portfolio of protecting groups that can be removed in any desired order, enabling the synthesis of highly complex and branched peptide architectures. biosynth.com
Table 4: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Common Use |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HF). nih.govamericanpeptidesociety.org | α-Amino protection (Boc-SPPS). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF). americanpeptidesociety.org | α-Amino protection (Fmoc-SPPS). |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenation or strong acid. | α-Amino protection, primarily in solution phase. peptide.com |
| Trityl | Trt | Mild acid (e.g., dilute TFA). biosynth.com | Side-chain protection (Asn, Gln, His, Cys). biosynth.com |
| tert-Butyl | tBu | Strong acid (e.g., TFA). peptide.com | Side-chain protection (Asp, Glu, Ser, Thr, Tyr). peptide.com |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA). researchgate.net | Side-chain protection (Arg). biosynth.com |
Integration of Complex Building Blocks into Chemoenzymatic Peptide Synthesis Approaches
Chemoenzymatic peptide synthesis (CEPS) combines the versatility of chemical synthesis with the unparalleled specificity and mild reaction conditions of enzymatic catalysis. nih.gov This hybrid approach leverages enzymes, typically proteases acting in reverse, to form peptide bonds without the risk of racemization and often without the need for side-chain protection. nih.gov
The integration of complex, chemically synthesized building blocks like this compound into enzymatic ligation schemes is a promising frontier. In this strategy, chemical synthesis is used to create unique or non-canonical building blocks that may not be recognized by biological machinery. These custom-designed fragments are then enzymatically ligated to other peptides or proteins. This approach harnesses the strengths of both worlds: the limitless design space of organic chemistry and the clean, stereospecific bond formation of biocatalysis.
This method is particularly powerful for the semi-synthesis of large proteins, where a chemically synthesized peptide fragment containing specific modifications or labels can be attached to a larger, recombinantly expressed protein segment. As enzymes operate under mild aqueous conditions, this strategy is highly compatible with green chemistry principles and is ideal for manipulating delicate biomolecules that would be degraded by the harsh reagents used in traditional SPPS. nih.gov The continued discovery and engineering of enzymes with novel specificities will further expand the scope and utility of chemoenzymatic approaches in creating complex biomolecular constructs.
Table 5: Comparison of Peptide Synthesis Methodologies
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis (SPPS) | Highly versatile (non-canonical amino acids), automatable, well-established. creative-peptides.com | Requires extensive protecting groups, uses harsh chemicals, risk of racemization, difficult for very long peptides. rsc.org |
| Enzymatic Synthesis | Stereospecific (no racemization), mild aqueous conditions, no side-chain protection needed. nih.gov | Limited by enzyme substrate specificity, potential for product hydrolysis, difficult to control polymerization. |
| Chemoenzymatic Synthesis | Combines versatility of chemical synthesis with specificity of enzymes; allows for site-specific ligation under mild conditions. nih.gov | Requires careful planning of fragments and enzyme choice; potential for low ligation efficiency. |
Q & A
Q. How should researchers design a synthesis protocol for Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves sequential coupling of protected amino acids. First, the Boc-protected threonine (Boc-L-Thr) is anchored to the resin. The Fmoc-L-Gln(Trt) is then coupled using activation reagents like HBTU or PyBOP with collidine as a base to minimize enantiomerization . The Trt group on glutamine protects the side chain during synthesis. After coupling, the Fmoc group is removed with 20% piperidine in DMF. Orthogonal deprotection (Boc vs. Fmoc) ensures selective removal without disrupting other protecting groups .
Q. What analytical techniques are essential for validating the identity and purity of this compound?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile to assess purity. Mass spectrometry (MS) confirms molecular weight (e.g., via MALDI-TOF or ESI-MS). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, particularly the presence of Trt (δ 7.2–7.4 ppm for aromatic protons) and Fmoc (δ 4.2–4.4 ppm for methylene groups) .
Q. How should researchers handle orthogonal protection strategies for Boc and Fmoc groups during synthesis?
- Methodological Answer : Boc is stable under basic Fmoc deprotection conditions (piperidine/DMF). After Fmoc removal, Boc can be cleaved with 30–50% TFA in dichloromethane (DCM) containing scavengers like triisopropylsilane (TIS) to prevent side reactions. Ensure sequential deprotection steps are validated via Kaiser or chloranil tests for free amine detection .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when this compound exhibits steric hindrance?
- Methodological Answer : Steric hindrance from the Trt group may reduce coupling yields. Optimize by:
- Using stronger coupling reagents (e.g., HATU instead of HBTU).
- Extending reaction time (2–4 hours) and temperature (30–40°C).
- Employing double coupling protocols or microwave-assisted synthesis.
Monitor efficiency via quantitative ninhydrin tests .
Q. How to resolve contradictory data on Trt deprotection kinetics in different studies?
- Methodological Answer : Variability arises from TFA concentration (95% vs. 50%), scavengers (TIS vs. H₂O), or temperature. Design controlled experiments comparing:
- Depletion rates via HPLC at 0.5-hour intervals.
- Side reactions (e.g., tert-butylation) quantified via LC-MS.
Standardize conditions (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, 2 hours at 25°C) to ensure reproducibility .
Q. What strategies mitigate aggregation during incorporation of this compound into hydrophobic peptide sequences?
- Methodological Answer : Aggregation is common in β-sheet-prone sequences. Mitigate by:
- Introducing pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴⁵)) to disrupt secondary structures.
- Using chaotropic agents (e.g., 2,2,2-trifluoroethanol) in coupling solvents.
- Applying microwave irradiation to enhance solubility and reaction kinetics .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Variations may stem from impurities or polymorphic forms. Conduct:
- Differential scanning calorimetry (DSC) to assess thermal behavior.
- X-ray crystallography to identify crystal packing differences.
- Solubility studies in multiple solvents (e.g., DCM, DMF, acetonitrile) under controlled humidity .
Methodological Best Practices
Q. What protocols ensure reproducible scale-up of this compound synthesis?
- Methodological Answer :
- Use automated synthesizers for consistent reagent delivery and mixing.
- Validate batch-to-batch consistency via HPLC purity (>98%) and MS.
- Document solvent purity (e.g., anhydrous DMF stored over molecular sieves) and reagent stoichiometry (1.2–1.5 equivalents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
